tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
CAS No.: 1403568-20-6
Cat. No.: VC17432069
Molecular Formula: C13H15BrN2O3
Molecular Weight: 327.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403568-20-6 |
|---|---|
| Molecular Formula | C13H15BrN2O3 |
| Molecular Weight | 327.17 g/mol |
| IUPAC Name | tert-butyl 7-bromo-3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
| Standard InChI | InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-7-11(17)15-9-5-4-8(14)6-10(9)16/h4-6H,7H2,1-3H3,(H,15,17) |
| Standard InChI Key | QTCIMSUAMRKRDY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)NC2=C1C=C(C=C2)Br |
Introduction
Structural and Chemical Identity
tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a brominated quinoxaline derivative characterized by a fused bicyclic core with a tert-butyl ester and ketone functional group. Its molecular formula is , with a molecular weight of 343.18 g/mol. The bromine atom at position 7 enhances electrophilicity, making the compound amenable to further cross-coupling reactions.
Key Structural Features:
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tert-Butyl ester: Provides steric bulk, improving solubility in organic solvents.
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3-Oxo group: Enhances reactivity at adjacent positions via conjugation.
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Bromine at C7: Serves as a leaving group or site for functionalization.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves bromination of tert-butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate. A plausible route employs electrophilic aromatic substitution using -bromosuccinimide (NBS) under acidic conditions .
Representative Procedure:
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Substrate Preparation: Dissolve tert-butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (1.0 equiv) in dichloromethane.
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Bromination: Add NBS (1.1 equiv) and catalytic at 0°C.
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Workup: Quench with aqueous , extract with DCM, and purify via flash chromatography (hexane/ethyl acetate = 3:1).
Yield: ~75% (white solid).
Reaction Optimization
Key factors influencing yield:
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Temperature: Controlled addition at 0°C minimizes side reactions.
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Catalyst: Lewis acids like enhance regioselectivity for C7 bromination.
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Solvent: Polar aprotic solvents (e.g., DCM) favor electrophilic substitution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 1.57 (s, 9H, tert-butyl),
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δ 4.52 (s, 2H, CH₂),
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δ 7.34–7.78 (m, 3H, aromatic).
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¹³C NMR:
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δ 28.1 (tert-butyl),
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δ 167.2 (C=O),
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δ 114.8–152.3 (aromatic carbons).
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High-Resolution Mass Spectrometry (HRMS)
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Observed: 343.0398 ([M+H]⁺, calc. 343.0395).
Industrial and Research Applications
| Application | Description |
|---|---|
| Pharmaceuticals | Intermediate for HDAC inhibitors and kinase-targeted therapies. |
| Material Science | Building block for organic semiconductors due to planar aromatic structure. |
| Agrochemicals | Precursor for herbicides with modified ring systems. |
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Competing bromination at C6 requires careful catalyst selection.
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Purification: Polar byproducts necessitate advanced chromatographic techniques.
Research Opportunities
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Mechanistic Studies: Elucidate bromination pathways using DFT calculations.
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Biological Screening: Evaluate efficacy in neurodegenerative disease models.
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